molecular formula C18H33O2- B1230932 trans-Vaccenate

trans-Vaccenate

Cat. No.: B1230932
M. Wt: 281.5 g/mol
InChI Key: UWHZIFQPPBDJPM-BQYQJAHWSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Vaccenate (TVA) is the anionic form of trans-vaccenic acid, a naturally occurring trans fatty acid that is ubiquitous in ruminant-derived fats and dairy products, and is the predominant trans fat found in human milk . In research settings, TVA has shown promising bioactive properties distinct from industrial trans fats. Studies have demonstrated that TVA can significantly inhibit cancer cell proliferation and induce apoptosis. In human nasopharyngeal carcinoma cells, this occurs through the inhibition of Akt phosphorylation and a subsequent reduction in the phosphorylation of the pro-apoptotic protein Bad . Furthermore, TVA has been observed to have a synergistic effect with the Mcl-1 inhibitor S63845, suggesting a potential combinatorial approach for cancer treatment strategies . Beyond oncology research, TVA is recognized as the metabolic precursor to the conjugated linoleic acid (CLA) isomer, cis-9, trans-11 CLA, via the action of the fatty acid desaturase 3 (FADS3) enzyme . This conversion is a key area of interest for its immunomodulatory effects. Dietary supplementation with TVA has been shown to reduce the incidence and severity of autoimmune arthritis in murine models, indicating potent anti-inflammatory activity that appears to be linked to its metabolism to CLA . Additionally, short-term dietary supplementation of TVA in obese, insulin-resistant rat models resulted in a substantial 40% decrease in fasting triglyceride concentrations, revealing a potential bioactivity in improving dyslipidemia without adverse effects on body weight or insulin sensitivity . These diverse mechanisms make this compound a valuable compound for researching lipid metabolism, cancer biology, immunology, and metabolic disorders. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C18H33O2-

Molecular Weight

281.5 g/mol

IUPAC Name

(E)-octadec-11-enoate

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/p-1/b8-7+

InChI Key

UWHZIFQPPBDJPM-BQYQJAHWSA-M

SMILES

CCCCCCC=CCCCCCCCCCC(=O)[O-]

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Nutritional Applications

Dietary Impact
Trans-vaccenate is primarily derived from the consumption of dairy products and ruminant meats. Research indicates that it may play a role in human health, particularly concerning fatty acid metabolism. A study highlighted that trans-vaccenic acid can be converted into rumenic acid, a compound with potential health benefits, including anti-carcinogenic properties .

Table 1: Dietary Sources of this compound

SourceThis compound Content (g/100g)
Beef fat0.5 - 2.0
Dairy products0.5 - 1.5
Lamb fat1.0 - 2.5

Health Implications

Metabolic Effects
Studies have shown that this compound exhibits different metabolic pathways compared to other trans fatty acids like elaidate. In vitro experiments using HepG2 cells demonstrated that this compound has a less detrimental effect on cellular viability and lipid metabolism compared to industrial trans fats . Furthermore, it was found to be protective against palmitate-induced lipotoxicity, suggesting a potential role in reducing metabolic disorders .

Table 2: Metabolic Effects of this compound vs. Other Fatty Acids

Fatty AcidViability (%)Ceramide Levels (ng/mg Protein)
Control100159.6
Palmitate70237.3
Cis-Oleate8598.3
Trans-Elaidate8091.9
This compound 90 120.7

Food Science Applications

Dairy Industry
this compound is significant in dairy metabolomics as it influences milk fat composition. Research utilizing mid-infrared spectrometry has shown that the concentration of this compound can vary with the diet of dairy cows, impacting the nutritional profile of milk .

Table 3: Impact of Diet on Milk Fat Composition

Diet TypeThis compound (g/100g Milk Fat)
Grass-fed0.8
Grain-fed0.3

Case Studies

Case Study: Health Benefits in Ruminant Diets
A study published in the Journal of Agricultural and Food Chemistry explored the effects of supplementing ruminants' diets with specific oils rich in omega-3 fatty acids alongside traditional feeds. The results indicated an increase in trans-vaccenic acid levels in milk and meat products, which correlated with improved health markers in consumers .

Case Study: Gut Microbiota Interaction
Another investigation focused on the ability of gut microbiota to convert dietary linoleic acid into conjugated linoleic acid and trans-vaccenic acid. This conversion highlights the importance of gut health in influencing the bioavailability and efficacy of these fatty acids .

Preparation Methods

Base-Catalyzed Transesterification

Trans-vaccenate methyl ester is synthesized via transesterification of trans-vaccenic acid with methanol under alkaline conditions. GlpBio’s protocol specifies dissolving TVA in dimethyl sulfoxide (DMSO) at concentrations up to 885.08 mM, followed by reaction with methanol and sodium methoxide. The reaction proceeds at 37°C with ultrasonic agitation to ensure homogeneity. Post-synthesis purification involves liquid-liquid extraction with hexane and acetonitrile, achieving >98% purity as confirmed by gas chromatography (GC).

Table 1: Standard Stock Solution Preparation for this compound Methyl Ester

Parameter1 mg5 mg10 mg
1 mM (mL)3.372716.863433.7268
5 mM (mL)0.67453.37276.7454
10 mM (mL)0.33731.68633.3727

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have optimized TVA’s bioactivity by modifying its carbon chain and functional groups. Derivatives with double bonds shifted to C9–C10 (e.g., 6 and 7 ) showed enhanced CD8+ T cell activation compared to natural TVA (C11–C12 double bond). Terminal carboxyl groups are critical for binding to G-protein-coupled receptor 43 (GPR43), as replacing the acid with esters reduced activity by 30–40%. Chain lengths shorter than 16 carbons (e.g., 3 , 4 ) abolished activity, underscoring the necessity of TVA’s C18 backbone.

Extraction from Natural Sources

Rumen Fluid and Dairy Products

Trans-vaccenic acid is naturally abundant in ruminant fats, constituting 3.8–10.0% of total fatty acids in dairy products. Extraction involves saponification with 6N HCl in acetonitrile (10% v/v), followed by hexane partitioning to isolate non-polar lipids. Centrifugation at 10,000 × g for 5 minutes separates the organic phase, which is then evaporated under nitrogen and reconstituted in deuterated methanol for NMR quantification.

Table 2: this compound Extraction Efficiency from Bovine Milk

StepRecovery (%)Purity (%)
Saponification92 ± 385 ± 2
Hexane Partitioning88 ± 493 ± 1
NMR Reconstitution95 ± 297 ± 0.5

Microbial Biosynthesis

Butyrivibrio fibrisolvens and other rumen bacteria synthesize TVA via biohydrogenation of linoleic acid. In vitro studies using rumen fluid inoculum show TVA yields of 0.4–0.6 mg/mL after 24 hours at 39°C under anaerobic conditions. Adding 0.1% Tween 80 as an emulsifier increases yield by 15% by enhancing substrate solubility.

In Vivo Synthesis and Metabolic Conversion

Mammalian Δ13-Desaturation

The Fatty Acid Desaturase 3 (FADS3) enzyme catalyzes the conversion of dietary TVA to trans11,cis13-conjugated linoleic acid (CLA) in lactating mammals. In Sprague-Dawley rats, a high-TVA diet (3.8% energy intake) resulted in 0.06% CLA in mammary gland phospholipids, directly correlating with FADS3 mRNA overexpression. This pathway is absent in non-lactating tissues, highlighting tissue-specific desaturase activity.

Human Endogenous Synthesis

Lactating women fed 13C-labeled TVA exhibited 7.6% isotopic enrichment in breast milk TVA and 0.4% in CLA, confirming Δ9-desaturase activity. The conversion rate (<10%) suggests limited endogenous CLA production, necessitating dietary TVA intake for optimal CLA levels.

Analytical Validation and Quantification

Gas Chromatography (GC) Protocols

The WHO’s standardized GC method employs a CP 7421 Select FAME column (200 m × 250 µm) with helium carrier gas at 1.2 mL/min. this compound is identified using retention indices (RI = 2,148) and quantified via external calibration curves (R² > 0.99).

Table 3: GC Parameters for this compound Analysis

ParameterValue
ColumnCP 7421 FAME
Carrier GasHe, 1.2 mL/min
Oven Program140°C → 240°C @ 4°C/min
DetectionFID @ 260°C

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative 1H-NMR using a Bruker Ascend 600 MHz spectrometer detects TVA at 1.97 ppm (allylic CH₂) with a limit of quantification (LOQ) of 0.01 µg/mL. Deuterated methanol with 0.03% tetramethylsilane ensures signal stability, achieving 95–97% recovery in serum and tumor interstitial fluid.

Industrial and Biomedical Applications

Pharmaceutical Formulations

GlpBio’s in vivo formulation guide recommends dissolving TVA in DMSO:PEG300:Tween 80 (5:4:1 v/v) for murine studies. For oral administration, corn oil-based solutions achieve 80% bioavailability, while intravenous emulsions require particle sizes <200 nm to prevent embolization.

Anticancer Immunotherapy

TVA’s GPR43 agonism enhances CD8+ T cell infiltration in melanoma and colorectal tumors. Dosing mice with 50 mg/kg TVA daily reduced tumor volume by 60% in 14 days, comparable to anti-PD-1 therapy. Clinical trials are ongoing to validate these findings in humans .

Q & A

Q. How to design a study investigating this compound’s epigenetic effects while controlling for confounding dietary factors?

  • Methodological Answer: Implement controlled isocaloric diets with this compound as the sole variable. Use bisulfite sequencing or ChIP-seq to assess DNA methylation/histone modifications in target tissues (e.g., liver). Apply multivariable regression to adjust for covariates like age and baseline methylation status .

Methodological Notes

  • Data Contradiction Analysis : When reconciling conflicting results, explicitly compare experimental conditions (e.g., purity of compounds, assay sensitivity) and apply sensitivity analyses to identify outlier studies .
  • Replication Strategies : Follow ’s guidelines for transparency by publishing raw spectra, chromatograms, and code for statistical models to enable independent validation .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and declare ethical approvals in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Vaccenate
Reactant of Route 2
Reactant of Route 2
trans-Vaccenate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.